molecular formula C10H19NO B3049793 1-Oxa-4-azaspiro[5.6]dodecane CAS No. 220291-94-1

1-Oxa-4-azaspiro[5.6]dodecane

Cat. No. B3049793
CAS RN: 220291-94-1
M. Wt: 169.26
InChI Key: YCEZDVSPKFOQAX-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.6]dodecane is an organic compound with the chemical formula C10H19NO and a molecular weight of 169.27 . It is a liquid at room temperature .


Synthesis Analysis

A series of 1-oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione derivatives have been synthesized previously . The key step in the synthesis process is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The IUPAC name for this compound is this compound .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 169.27 and a chemical formula of C10H19NO .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis Strategies : 1-Oxa-4-azaspiro[5.6]dodecane is a core component in several natural and synthetic products with significant biological activities. Various synthetic approaches have been developed due to its potential applications and unique skeletal structure (Sinibaldi & Canet, 2008).

  • Structural Features in Alkaloids : This compound features in the structure of Lycoplanine A, a Lycopodium alkaloid with a unique tricyclic ring skeleton, isolated from Lycopodium complanatum. It demonstrates potent inhibitory effects on Cav3.1 T-type calcium channels (Zhang et al., 2017).

  • Antitumor Activity : Novel derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their antitumor activity. Several compounds showed moderate to potent activity against various human cancer cell lines, making them promising candidates for further development in cancer therapy (Yang et al., 2019).

  • Spirobicycle Synthesis : Research into the synthesis of various oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, highlights their potential use in drug discovery, given their multifunctional and structurally diverse nature (Li, Rogers-Evans, & Carreira, 2013).

  • Inclusion in Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane were used to synthesize new fluoroquinolone derivatives. These compounds showed distinct antibacterial activity against specific strains of bacteria, indicating their potential as targeted antibacterial agents (Lukin et al., 2022).

  • Application in Angiogenesis Inhibition : Azaspirene, a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, was isolated from the fungus Neosartorya sp. This compound effectively inhibits endothelial migration induced by vascular endothelial growth factor (Asami et al., 2002).

  • Radioligand Development : New 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands, with potential application in brain imaging agents for σ1 receptors (Tian et al., 2020).

  • Synthesis of Spirocyclic Ethers and Lactones : Studies have demonstrated the controlled synthesis of spirocyclic ethers and lactones, including 1-oxaspiro[4.n]alkanes, which have applications in the development of medium-sized carbocyclic rings (Chibale et al., 1993).

  • Crystal Structure Analysis : Research on the crystal structure of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has provided insights into their molecular conformations, crucial for understanding their chemical properties and potential applications (Wen, 2002).

  • Apoptosis Induction in Cancer Cells : Oxa/azaspiro[4,5]trienone derivatives have been synthesized and shown to induce apoptosis in cancer cells through mitochondrial disruption, highlighting their potential as anticancer agents (Yugandhar et al., 2015).

Safety and Hazards

Safety data for 1-Oxa-4-azaspiro[5.6]dodecane is currently unavailable online . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-oxa-4-azaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZDVSPKFOQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307377
Record name 1-Oxa-4-azaspiro[5.6]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220291-94-1
Record name 1-Oxa-4-azaspiro[5.6]dodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220291-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4-azaspiro[5.6]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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